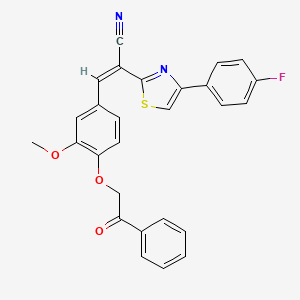

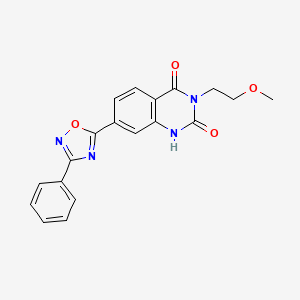

![molecular formula C22H19NO5 B2878984 1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797022-86-6](/img/structure/B2878984.png)

1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound you mentioned seems to be a complex derivative of benzofuran.

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, 7-Methoxy-2-benzofurancarboxylic acid has a molecular formula of C10H8O4 .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite diverse. For instance, when a nucleophile attacks an aldehyde or ketone carbon, the incoming nucleophile simply ‘pushes’ the electrons in the pi bond up to the oxygen . This very common type of reaction is called a nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly. For example, 7-Methoxy-2-benzofurancarboxylic acid has an average mass of 192.168 Da .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. The presence of the benzofuran moiety in compounds is associated with significant cell growth inhibitory effects. For instance, certain substituted benzofurans have shown dramatic anticancer activities, with inhibition rates varying across different types of cancer cells . This suggests that our compound of interest could be explored as a potential anticancer agent, particularly in drug discovery programs targeting specific cancer cell lines.

Antiviral Therapeutics

The structural complexity of benzofuran compounds has been linked to anti-viral activities. Novel benzofuran derivatives have been identified with potent activity against viruses like the hepatitis C virus, indicating the potential of such compounds in developing effective antiviral drugs . Research into the antiviral applications of 1’-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could lead to new therapeutic options for viral infections.

Antibacterial Agents

Benzofuran derivatives also exhibit antibacterial properties. The exploration of these compounds as antibacterial agents could lead to the development of new classes of antibiotics, especially in the face of growing antibiotic resistance . The compound could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent.

Antioxidative Supplements

The antioxidative properties of benzofuran derivatives make them candidates for use as dietary supplements. These compounds can help in neutralizing free radicals, thereby reducing oxidative stress and potentially preventing related diseases . Further research could explore the effectiveness of our compound as an antioxidative supplement.

Neuroprotective Agents

Benzofuran derivatives have shown promise as neuroprotective agents. They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage . Investigating the neuroprotective effects of 1’-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one could contribute to finding treatments for conditions like Alzheimer’s and Parkinson’s disease.

Enzyme Inhibition

The structural features of benzofuran derivatives enable them to act as enzyme inhibitors, which can be utilized in the treatment of various diseases where enzyme regulation is crucial . The compound could be studied for its potential to inhibit specific enzymes implicated in disease processes.

Molecular Probes

Due to their unique structural characteristics, benzofuran derivatives can serve as molecular probes in biochemical research. They can be used to study enzyme kinetics, receptor binding, and other cellular processes . The compound could be tagged with fluorescent markers to visualize these interactions.

Synthetic Chemistry

Benzofuran derivatives are valuable in synthetic chemistry for constructing complex organic molecules. The compound could be used as a starting material or intermediate in the synthesis of more complex molecules, potentially leading to new materials or drugs .

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a manner that modulates these targets’ functions . This could involve binding to the target, altering its conformation or activity, and thereby affecting the biochemical processes in which the target is involved.

Biochemical Pathways

Given the reported biological activities of benzofuran derivatives, it is likely that this compound affects multiple pathways involved in processes such as cell growth, oxidative stress response, viral replication, and bacterial metabolism .

Result of Action

Based on the reported biological activities of benzofuran derivatives, it can be inferred that this compound may have effects such as inhibiting cell growth, exerting anti-oxidative effects, inhibiting viral replication, and exerting antibacterial effects .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

Propiedades

IUPAC Name |

1'-(7-methoxy-1-benzofuran-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-26-17-9-4-6-14-12-18(27-19(14)17)20(24)23-11-5-10-22(13-23)16-8-3-2-7-15(16)21(25)28-22/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZCFFLCQPBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)